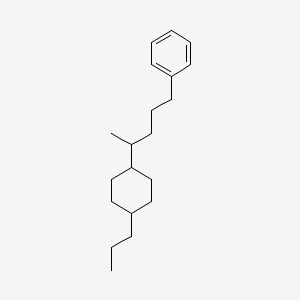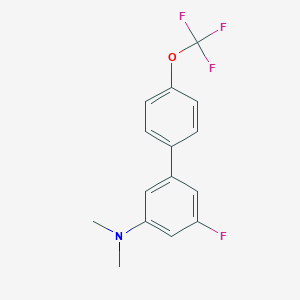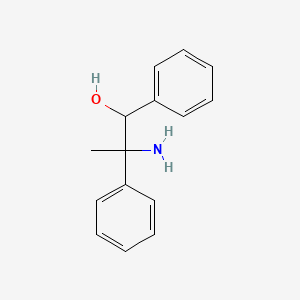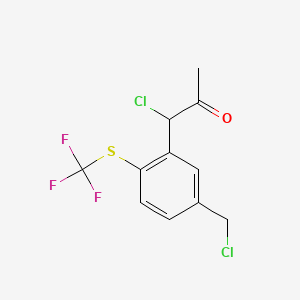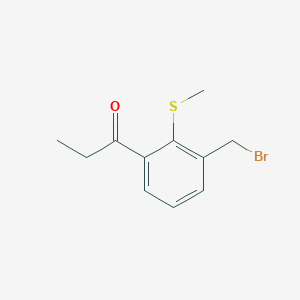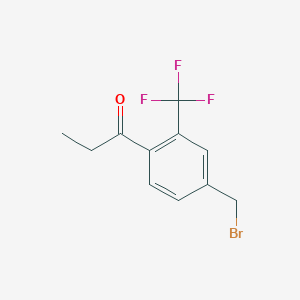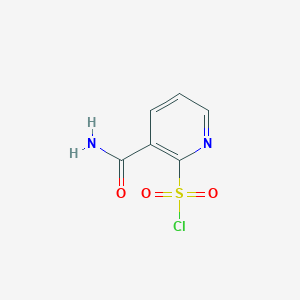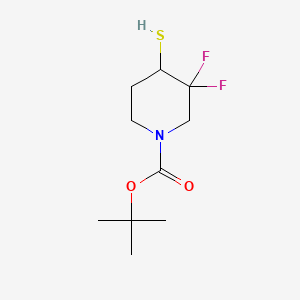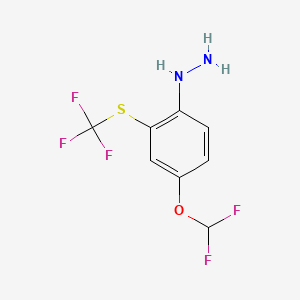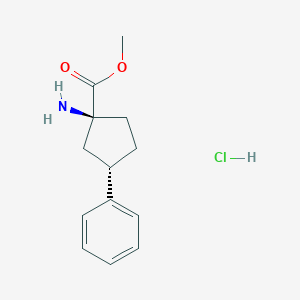
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and phenyl groups.
Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as:
Flow Microreactor Systems: These systems allow for precise control of reaction conditions, leading to efficient and sustainable synthesis.
Catalytic Hydrogenation: This method is used to introduce the amino group with high selectivity and yield.
化学反応の分析
Types of Reactions: Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, such as alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Major Products:
Substitution Products: Various substituted cyclopentane derivatives.
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentanol derivatives.
科学的研究の応用
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific structure and functional groups.
類似化合物との比較
(1S,3S)-1-tert-Butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: This compound shares similar stereochemistry but differs in its functional groups and ring structure.
(1S,3R)-1-tert-Butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: Another similar compound with different stereochemistry at one of the chiral centers.
Uniqueness:
Stereochemistry: The specific (1S,3S) configuration of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride provides unique reactivity and selectivity in chemical reactions.
Functional Groups: The presence of both amino and phenyl groups in the cyclopentane ring enhances its versatility in organic synthesis.
特性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m0./s1 |
InChIキー |
DEEPSFXALOGBME-JZKFLRDJSA-N |
異性体SMILES |
COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=CC=C2)N.Cl |
正規SMILES |
COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


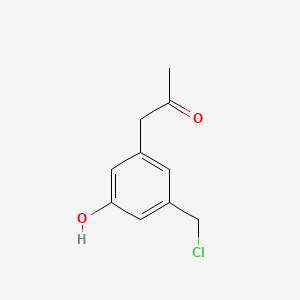

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
